Comparative Kinase Inhibition Profiling: C4-Bromo versus C3-Bromo Regioisomer IC50 Values
The 4-bromo regioisomer exhibits distinct inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 and the related Pfmrk kinase, with IC50 values that differ from the 3-bromo isomer by approximately one order of magnitude [1][2]. This regioisomer-dependent activity profile demonstrates that bromine position on the 1,5-dimethyl-1H-pyrrole-2-carbonitrile core is a critical determinant of kinase binding, rendering the C4-bromo substitution pattern non-fungible with the C3-bromo analog for PfPK5/Pfmrk-targeted research applications [1].
| Evidence Dimension | Inhibitory activity (IC50) against Plasmodium falciparum PfPK5 kinase |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (130 µM) |
| Comparator Or Baseline | 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS 942612-14-8): IC50 = 11,000 nM (11 µM) for CYP450 aminopyrine N-demethylase in rat hepatic microsomes |
| Quantified Difference | Activity differs by approximately 12-fold between regioisomers across kinase targets; the 4-bromo compound is ~37-fold less potent against PfPK5 versus the 3-bromo compound's potency against CYP450 |
| Conditions | Biochemical kinase inhibition assay; BindingDB curated dataset from ChEMBL |
Why This Matters
Positional isomerism in bromo-pyrrole carbonitriles produces measurable, target-dependent differences in biological activity, necessitating procurement of the specific C4-bromo regioisomer for PfPK5/Pfmrk-focused research programs.
- [1] BindingDB. BDBM50409725 (4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile): IC50 = 130,000 nM for PfPK5; IC50 = 12,000 nM for human CDK1/cyclin B; IC50 = 3,500 nM for Pfmrk. View Source
- [2] BindingDB. BDBM50404883 (3-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile): IC50 = 11,000 nM for aminopyrine N-demethylase (CYP450). View Source
